8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane
Overview
Description
The compound “8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane” is a complex organic molecule. It contains an azidoethyl group (-N3), an oxa (oxygen) atom, and an azaspiro[5.5]undecane structure, which is a type of spirocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic backbone, with an oxygen atom and an azidoethyl group attached. Spirocyclic compounds are known for their three-dimensional, rigid structures .Chemical Reactions Analysis
The azido group (-N3) is known to be quite reactive. It can participate in various reactions such as click reactions, Staudinger reactions, and Curtius rearrangements. The reactivity of the rest of the molecule would depend on the specific substituents and their positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthetic Approaches to Spiroaminals The complex structural framework of 8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane is related to spiroaminals, which are cores of natural and synthetic products with significant biological activities. Research has focused on the synthesis of these spiroaminals due to their potential applications and the novelty of their skeletons. Different strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds, have been summarized, highlighting the importance of these structures in the development of novel chemical entities with potential therapeutic applications (Sinibaldi & Canet, 2008).
Exploration of Spirocyclic Derivatives as Antibacterial Agents A study explored the synthesis and antibacterial activity of derivatives of 1-oxa-9-azaspiro[5.5]undecane, employed in creating new derivatives of ciprofloxacin. This research aimed to broaden the spectrum of antibacterial agents. Although the activity spectrum of the new derivatives was narrower than ciprofloxacin's, distinct compounds showed significant activity against specific strains of bacteria, indicating the potential of these spirocyclic compounds in developing new antibacterial agents (Lukin et al., 2022).
Radioligand Development for σ1 Receptors Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane were investigated as selective σ1 receptor ligands. One compound, demonstrating high selectivity, was selected for radiolabeling and further evaluation as a potential brain imaging agent for σ1 receptors. This research showcases the application of spirocyclic compounds in developing diagnostic tools for neurological research, highlighting the versatility of these structures in medicinal chemistry (Tian et al., 2020).
Asymmetric Electrochemical Lactonization A study on the asymmetric electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode yielded optically active lactones with high enantiopurity. This research demonstrates the application of spirocyclic compounds in stereoselective synthesis, contributing to the advancement of organic synthesis methodologies (Kashiwagi et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,9-diazaspiro[55]undecanes, have been found to have potential therapeutic applications in the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes that can have therapeutic effects .
Biochemical Pathways
Similar compounds have been found to influence a range of biochemical pathways, potentially leading to therapeutic effects in the treatment of various disorders .
Result of Action
Similar compounds have been found to have potential therapeutic effects in the treatment of various disorders .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(2-azidoethyl)-1-oxa-8-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-6-8-15-7-3-5-11(10-15)4-1-2-9-16-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBJQZZHQAZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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